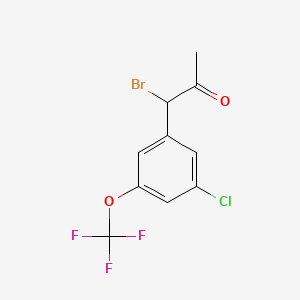

1-Bromo-1-(3-chloro-5-(trifluoromethoxy)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18836243

Molecular Formula: C10H7BrClF3O2

Molecular Weight: 331.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7BrClF3O2 |

|---|---|

| Molecular Weight | 331.51 g/mol |

| IUPAC Name | 1-bromo-1-[3-chloro-5-(trifluoromethoxy)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C10H7BrClF3O2/c1-5(16)9(11)6-2-7(12)4-8(3-6)17-10(13,14)15/h2-4,9H,1H3 |

| Standard InChI Key | CKEIJXMMVRDQAC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC(=CC(=C1)Cl)OC(F)(F)F)Br |

Introduction

Synthesis

The synthesis of 1-Bromo-1-(3-chloro-5-(trifluoromethoxy)phenyl)propan-2-one typically involves multi-step reactions that introduce the bromine and trifluoromethoxy groups onto an aromatic ring. General methods include:

-

Halogenation Reactions:

-

Bromination of an appropriate precursor using reagents like bromine or N-bromosuccinimide (NBS).

-

Chlorination to introduce the chlorine atom.

-

-

Trifluoromethoxylation:

-

Incorporation of the trifluoromethoxy group using specialized reagents such as trifluoromethyl ethers.

-

-

Carbonyl Introduction:

-

Formation of the ketone functional group through oxidation or acylation reactions.

-

These steps can be optimized for yield and purity depending on the desired application.

Pharmaceutical Applications

The compound's structure suggests potential utility in drug discovery due to:

-

The presence of halogen substituents, which enhance biological activity by increasing lipophilicity and membrane permeability.

-

The trifluoromethoxy group, which is known to improve metabolic stability and bioavailability.

Similar compounds have been investigated as:

-

Anti-inflammatory agents

-

Antimicrobial agents

-

Enzyme inhibitors

Agrochemical Applications

In agrochemicals, halogenated compounds often exhibit enhanced pesticidal or herbicidal properties. The trifluoromethoxy group can further improve environmental stability and efficacy.

Biological Activity

The compound's biological activity stems from its halogenated structure:

-

Lipophilicity: The trifluoromethoxy group increases lipophilicity, aiding in cell membrane penetration.

-

Reactivity: The bromine atom facilitates interactions with biological targets through electrophilic mechanisms.

-

Potential Targets: Enzymes involved in inflammation or microbial growth may be inhibited by this compound or its derivatives.

Studies on structurally similar compounds have demonstrated activity against bacterial strains and inflammatory pathways.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Lacks the carbonyl group; simpler structure | |

| 4-Bromoacetophenone | No chlorine or trifluoromethoxy substituents | |

| 4-Trifluoromethylacetophenone | Contains a trifluoromethyl group instead of trifluoromethoxy |

The unique combination of functional groups in 1-Bromo-1-(3-chloro-5-(trifluoromethoxy)phenyl)propan-2-one differentiates it from these compounds, offering distinct reactivity and biological profiles.

Hazards and Handling

Due to its halogenated nature, this compound may pose specific hazards:

-

Toxicity: Potentially harmful if ingested or inhaled.

-

Corrosivity: May cause skin or eye irritation.

-

Precautions: Handle with gloves and protective eyewear in a well-ventilated area.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume